molecular formula C20H18N2O5S B4697826 methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate

methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate

Cat. No. B4697826
M. Wt: 398.4 g/mol
InChI Key: NPLJJAFSEBAYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate, also known as DMT, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of tryptamines and is structurally similar to the hallucinogenic compound psilocybin.

Mechanism of Action

Methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate is a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It is thought to produce its effects by activating this receptor and increasing the activity of the serotonergic system. methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate is also thought to have a role in the regulation of other neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to produce changes in body temperature and respiratory rate. methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate has also been shown to produce changes in brain activity, including changes in the activity of the default mode network, which is involved in self-referential processing.

Advantages and Limitations for Lab Experiments

Methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate has several advantages as a research tool. It is a potent and selective agonist at the 5-HT2A receptor, which makes it useful for studying the role of this receptor in various physiological processes. methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate is also relatively easy to synthesize and can be obtained in pure form. However, there are also some limitations to the use of methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate in research. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate. One area of interest is the role of methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate in the regulation of circadian rhythms and the sleep-wake cycle. Another area of interest is the potential therapeutic applications of methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate, particularly in the treatment of mood disorders and addiction. Finally, there is also interest in studying the potential role of methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate in the regulation of consciousness and the nature of subjective experience.

Scientific Research Applications

Methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a potent effect on the serotonergic system, which is involved in the regulation of mood, cognition, and perception. methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate is also thought to have a role in the regulation of circadian rhythms and the sleep-wake cycle.

properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-25-13-4-5-14(16(10-13)26-2)15-11-28-19(17(15)20(24)27-3)22-18(23)12-6-8-21-9-7-12/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJJAFSEBAYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate
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methyl 4-(2,4-dimethoxyphenyl)-2-(isonicotinoylamino)-3-thiophenecarboxylate

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